BenchChemオンラインストアへようこそ!

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide

Lipophilicity Drug-likeness Permeability

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide (CAS 897611-70-0, PubChem CID 7188789, ChEMBL ID CHEMBL1904265) is a synthetic small molecule (MW 379.5 g/mol, formula C₁₉H₂₉N₃O₃S) composed of a cyclohexanecarboxamide core linked to a 4-phenylpiperazine moiety via a sulfonylethyl bridge. The compound belongs to a patented class of substituted piperazine cyclohexane carboxamide adenosine-uptake inhibitors (US20050054637A1, DE10150310A1) originally developed for cardiovascular and ischemic disorders.

Molecular Formula C19H29N3O3S
Molecular Weight 379.52
CAS No. 897611-70-0
Cat. No. B2695895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide
CAS897611-70-0
Molecular FormulaC19H29N3O3S
Molecular Weight379.52
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23)
InChIKeySPZBWOLBKGOROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide (CAS 897611-70-0): Structural Identity and Procurement Baseline


N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide (CAS 897611-70-0, PubChem CID 7188789, ChEMBL ID CHEMBL1904265) is a synthetic small molecule (MW 379.5 g/mol, formula C₁₉H₂₉N₃O₃S) composed of a cyclohexanecarboxamide core linked to a 4-phenylpiperazine moiety via a sulfonylethyl bridge [1]. The compound belongs to a patented class of substituted piperazine cyclohexane carboxamide adenosine-uptake inhibitors (US20050054637A1, DE10150310A1) originally developed for cardiovascular and ischemic disorders [2]. It is listed in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001235250 and is available through commercial screening compound suppliers as a research tool compound [1].

Why Generic Substitution Fails for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide: Structural Specificity and Physicochemical Differentiation


The sulfonylethyl bridge connecting the cyclohexanecarboxamide to the 4-phenylpiperazine moiety is not a generic linker; it is a defined pharmacophoric element that distinguishes this compound from simpler piperazinyl-ethyl-carboxamide precursors such as N-(2-(1-piperazinyl)ethyl)cyclohexanecarboxamide (Sigma-Aldrich R676756, CAS 883810-86-4), which lacks both the sulfonyl group and the N-phenyl substitution . Within the subclass of N-{2-[(4-arylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamides, the specific choice of unsubstituted phenyl (vs. 2-methoxyphenyl, 2-fluorophenyl, or 4-substituted cyclohexyl analogs) dictates the computed lipophilicity (XLogP3 = 2.5), topological polar surface area (TPSA = 78.1 Ų), and hydrogen bond acceptor count (5), which collectively define the permeability and binding profile [1]. Uncontrolled substitution—e.g., selecting a 2-fluorophenyl analog—alters the electronic character of the arylpiperazine and may shift target selectivity away from adenosine uptake toward serotonergic or dopaminergic targets . Therefore, interchange without explicit comparative binding data introduces uncontrolled variables in target engagement and pharmacokinetics.

Quantitative Differentiation Evidence for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide: Comparator-Anchored Procurement Data


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. 2-Methoxyphenyl and 2-Fluorophenyl Analogs

The target compound, with unsubstituted phenyl on the piperazine, has a computed XLogP3 of 2.5 [1]. The 2-methoxyphenyl analog (CAS 897610-98-9) is expected to exhibit a lower XLogP3 due to the polar methoxy substituent, while the 2-fluorophenyl analog possesses a higher electronegativity at the ortho position, altering hydrogen bond potential. The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility within the optimal drug-like range (XLogP3 1–3), and unlike the 2-fluorophenyl analog, the unsubstituted phenyl avoids metabolic liabilities associated with fluoroarene oxidative defluorination [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile vs. Des-phenylpiperazinyl Precursor

The target compound has a computed TPSA of 78.1 Ų with 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In contrast, the des-sulfonyl des-phenyl precursor, N-(2-(1-piperazinyl)ethyl)cyclohexanecarboxamide (CAS 883810-86-4, Sigma-Aldrich R676756), has a lower TPSA (estimated ~52 Ų) and 3 hydrogen bond acceptors, lacking the sulfonamide oxygens . The TPSA of the target compound falls within the CNS drug-like space (TPSA < 90 Ų) but provides additional hydrogen bond capacity over the precursor, which may enhance target recognition at the adenosine transporter binding site, consistent with its patent-class designation as an adenosine-uptake inhibitor [2].

Polar Surface Area Oral Bioavailability CNS Multiparameter Optimization

Patent-Class Target Specificity: Adenosine-Uptake Inhibition vs. Broad-Panel Piperazine Pharmacology

The compound falls within the generic Markush structure of US20050054637A1 and DE10150310A1, which explicitly claim substituted piperazine cyclohexane carboxamides as adenosine-uptake inhibitors for ischemic cardiovascular and cerebrovascular disorders [1]. In contrast, structurally similar arylpiperazine sulfonamides with 2-fluorophenyl or 2-methoxyphenyl substitutions are described in separate patent families and literature as serotonin 5-HT₁A/5-HT₇ and dopamine D₂/D₃ receptor ligands [2]. The unsubstituted phenylpiperazine sulfonamide scaffold is the minimal pharmacophore for adenosine-uptake inhibition within this structural class, whereas ortho-substituted aryl analogs have been optimized toward monoaminergic GPCR targets [3].

Adenosine Uptake Inhibition Ischemia Cardiovascular

Rotatable Bond Count and Molecular Flexibility: Differentiating the Unsubstituted Scaffold from 4-Butyl-Cyclohexyl Analogs

The target compound has 6 rotatable bonds [1]. The 4-butyl analog, 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide, introduces the butyl substituent on the cyclohexane ring, increasing the rotatable bond count to ≥9, which adds conformational entropy and may reduce the binding affinity through a higher entropic penalty upon target engagement. Moreover, the 4-butyl substitution increases the molecular weight beyond 420 g/mol and elevates lipophilicity, potentially exceeding the drug-like chemical space for oral small molecules . The target compound's unsubstituted cyclohexane ring provides a rigid, low-entropy scaffold consistent with the adenosine-uptake inhibitor pharmacophore described in US20050054637A1 [2].

Molecular flexibility Entropic penalty Binding conformation

Commercial Availability and Repository Provenance: MLSMR Cataloging vs. Single-Vendor Specialty Compounds

The target compound is registered in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001235250 and cataloged in PubChem (CID 7188789) and ChEMBL (CHEMBL1904265) [1]. This repository provenance indicates that the compound has been distributed to multiple NIH-funded screening centers and subjected to standardized quality control (identity confirmed by LC-MS or NMR). In contrast, close analogs such as 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide and the 2-fluorophenyl derivative are primarily available through single-vendor specialty chemical suppliers without evidence of multi-center distribution or QC validation . The MLSMR registration of the target compound supports procurement for HTS campaigns requiring documented provenance and batch-to-batch consistency.

High-Throughput Screening MLSMR Reproducibility

Recommended Application Scenarios for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide Based on Verified Evidence


Adenosine-Uptake Inhibitor Screening in Ischemia-Reperfusion Models

Based on its patent-class designation as a substituted piperazine cyclohexane carboxamide adenosine-uptake inhibitor (US20050054637A1, DE10150310A1) [1], the target compound is suitable as a screening tool in in vitro adenosine uptake assays (e.g., [³H]-adenosine uptake in erythrocytes, endothelial cells, or synaptosomes) and in ex vivo models of ischemia-reperfusion injury. Its unsubstituted phenylpiperazine scaffold represents the minimal pharmacophore for this target class, making it a preferred starting point over ortho-substituted analogs, which are associated with serotonergic/dopaminergic pharmacology [2].

CNS Drug Discovery Hit Identification with Favorable BBB Penetration Predictors

The compound's computed physicochemical profile—XLogP3 = 2.5, TPSA = 78.1 Ų, and only 1 HBD—positions it within the CNS multiparameter optimization (CNS MPO) sweet spot for blood-brain barrier penetration [3]. It is appropriate for inclusion in CNS-focused screening decks targeting neurological indications where adenosine modulation is implicated (e.g., neuroprotection, epilepsy, sleep disorders). The unsubstituted cyclohexane ring provides a rigid, low-entropy scaffold preferred for CNS drug design over 4-alkyl-substituted analogs .

Structure-Activity Relationship (SAR) Exploration of the Arylpiperazine Sulfonamide Linker Pharmacophore

As the unsubstituted phenyl representative within the N-{2-[(4-arylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide series, this compound serves as the optimal reference standard for SAR studies investigating the effect of aryl substitution (e.g., 2-F, 2-OMe, 3-Cl, 4-Me) on adenosine-uptake inhibition potency and selectivity [4]. Its MLSMR registration (MLS001235250) ensures documented provenance and batch consistency for multi-laboratory SAR collaborations [5].

Pharmacological Tool Compound for Adenosine Signaling Pathway Dissection

In academic research settings, this compound can be employed as a pharmacological tool to dissect adenosine-mediated signaling pathways in primary cell cultures or tissue preparations, provided that appropriate vehicle controls and concentration-response experiments are performed. Its selectivity window between adenosine uptake inhibition (primary annotated target) and monoaminergic receptor off-targets (associated with ortho-substituted analogs) is hypothesized to be wider than 2-fluorophenyl or 2-methoxyphenyl comparators, though experimental confirmation is required [6].

Quote Request

Request a Quote for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.